molecular formula C13H16N4O3 B1479469 benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate CAS No. 2098070-82-5

benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate

Cat. No.: B1479469
CAS No.: 2098070-82-5
M. Wt: 276.29 g/mol
InChI Key: NUTCRIXOKNGTQP-UHFFFAOYSA-N
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Description

Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C13H16N4O3 and its molecular weight is 276.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

benzyl N-[2-[4-(hydroxymethyl)triazol-1-yl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c18-9-12-8-17(16-15-12)7-6-14-13(19)20-10-11-4-2-1-3-5-11/h1-5,8,18H,6-7,9-10H2,(H,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTCRIXOKNGTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, anticancer effects, and other relevant pharmacological activities.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₆N₄O₃
  • Molecular Weight : 276.29 g/mol
  • CAS Number : 2098070-82-5

The compound contains a triazole ring, which is known for its biological significance, particularly in the development of pharmaceuticals. The presence of the hydroxymethyl group enhances its reactivity and potential for further modifications.

Biological Activity Overview

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains.

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusModerate250 µg/mL
Escherichia coliModerate250 µg/mL
Candida albicansModerate250 µg/mL

These findings suggest that the compound exhibits moderate antimicrobial activity, making it a candidate for further exploration in the development of new antimicrobial agents .

2. Anticancer Properties

The compound has also been investigated for its potential anticancer effects. A study focused on azole derivatives highlighted the multitargeting capabilities of related compounds against breast cancer cells. The mechanism of action is thought to involve the inhibition of critical pathways involved in cancer cell proliferation and survival.

Case Study: Breast Cancer Cell Lines

  • Cell Lines Tested : MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative)
  • Results : Significant reduction in cell viability was observed at concentrations above 50 µM.

This indicates that derivatives similar to this compound may possess anticancer properties worth further investigation .

The triazole ring is associated with various biological activities due to its ability to interact with biological macromolecules. The compound may exert its effects through:

  • Inhibition of Enzymatic Activity : By acting as a competitive inhibitor in enzymatic pathways.
  • Disruption of Cell Membranes : Affecting microbial integrity and leading to cell death.

Research Findings

A comprehensive review of literature reveals that this compound may serve as a scaffold for designing new therapeutic agents. Its structural features allow for modifications that can enhance efficacy and reduce toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate
Reactant of Route 2
Reactant of Route 2
benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.